molecular formula C14H16N2O3 B1596998 N-Acetyl-5-acetoxytryptamine CAS No. 28026-16-6

N-Acetyl-5-acetoxytryptamine

Cat. No. B1596998
CAS RN: 28026-16-6
M. Wt: 260.29 g/mol
InChI Key: HTXAKOWTTUTRIK-UHFFFAOYSA-N
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Description

N-Acetyl-5-acetoxytryptamine is a derivative of melatonin (N-acetyl-5-methoxytryptamine), a neurohormone associated with sleep . It is a partial agonist for the melatonin receptors and is produced by Streptomyces djakartensis and other Streptomyces and Fusarium species .


Synthesis Analysis

The biosynthesis of melatonin in plants is primarily governed by enzymatic reactions involving key enzymes such as serotonin N-acetyltransferase (SNAT), tryptamine 5-hydroxylase (T5H), N-acetylserotonin methyltransferase (ASMT), and tryptophan decarboxylase (TDC) . Melatonin is synthesized from the amino acid tryptophan .


Molecular Structure Analysis

The chemical structure of N-acetyl-5-methoxytryptamine consists of an indolic ring and two main functional groups, the amide group in position 3 and the methoxy group in position 5, that determine its amphipathic character .


Chemical Reactions Analysis

The chemical structure of N-acetyl-5-methoxytryptamine consists of an indolic ring and two main functional groups, the amide group in position 3 and the methoxy group in position 5, that determine its amphipathic character .


Physical And Chemical Properties Analysis

N-Acetyl-5-acetoxytryptamine has a molecular weight of 260.29, a predicted boiling point of 542.8±40.0 °C, and a predicted density of 1.232±0.06 g/cm3 .

Scientific Research Applications

Melatonin in Plant Growth and Development

N-Acetyl-5-acetoxytryptamine, commonly known as melatonin, plays a significant role in the growth and development of plants. Studies have shown that melatonin influences flowering in short-day plants like Chenopodium rubrum. It acts as a signal for darkness, affecting early stages of photoperiodic flower induction and development (Kolar, Johnson, & Macháčková, 2003). Additionally, melatonin has been identified as a potential new plant hormone, influencing various physiological processes in plants, suggesting its significant role in plant science (Arnao & Hernández-Ruiz, 2020).

Melatonin in Animal Physiology

Research has also explored the role of melatonin in animal physiology. For example, it's been found to affect the metabolism of biogenic amines in Ascaridia galli, a nematode species, through N-acetylation processes (Isaac, Eaves, Muimo, & Lamango, 1991). Moreover, melatonin's synthesis in enterochromaffin cells suggests its widespread physiological significance beyond the pineal gland (Raikhlin, Kvetnoy, & Tolkachev, 1975).

Melatonin in Neuropharmacology

Melatonin's impact extends to neuropharmacology, particularly in the study of 5-HT3 receptor ligands, which are crucial in understanding neurotransmitter systems (Costall & Naylor, 2000).

Melatonin's Role in Human Health

In human health, melatonin has been identified in the human ovary, suggesting its involvement in reproductive physiology (Itoh et al., 1999). It is also being explored as a potential antioxidant for neuroprotection in conditions like stroke, underscoring its therapeutic potential (Watson et al., 2016).

Mechanism of Action

Target of Action

N-Acetyl-5-acetoxytryptamine, also known as melatonin, is a chronobiotic material that acts as a rhythmic stabilizer of the body . It primarily targets melatonin receptors, which are generally classified into two subclasses, MT1 and MT2, expressed in different regions of the brain, and MT3 receptors located in the liver and kidney .

Mode of Action

Melatonin interacts with its targets, the melatonin receptors, to alter the pathophysiological processes of the body according to the biological clock and circadian rhythm . It binds to melatonin receptor type 1A, which then acts on adenylate cyclase and inhibits a cAMP signal transduction pathway .

Biochemical Pathways

Melatonin is synthesized from the essential amino acid tryptophan . The biosynthesis involves several enzymatic steps, including the transformation of tryptophan into 5-hydroxytryptophan by tryptophan hydroxylase . The production of melatonin is controlled by the light-dark cycle; light inhibits the production whereas darkness stimulates it .

Pharmacokinetics

Melatonin is predominantly synthesized in the pineal gland from the amino acid tryptophan . Its synthesis and secretion are suppressed by light and intensified by darkness . The light or luminous data is transmitted through the retina to the pineal gland via the suprachiasmatic nucleus (SCN) of the hypothalamus .

Result of Action

Melatonin has a wide range of effects on the body. It plays a crucial role in the regulation of circadian rhythms, sleep, mood, and perhaps reproduction, tumor growth, and aging . It also acts as a powerful antioxidant and scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), reducing oxidative stress .

Action Environment

The action of melatonin is influenced by various internal and external cues. For example, endogenous melatonin shows circadian rhythms and can be affected by light, temperature, water status, salt stress, and pathogen invasion . Several transcription factors can directly bind to the promoters of genes related to melatonin biosynthesis, including heat-shock factor A1a (HsfA1a) in tomato .

Safety and Hazards

Melatonin is used to help adults, adolescents, and children with sleep problems as an over-the-counter natural health product in Canada .

properties

IUPAC Name

[3-(2-acetamidoethyl)-1H-indol-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(17)15-6-5-11-8-16-14-4-3-12(7-13(11)14)19-10(2)18/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXAKOWTTUTRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370627
Record name 3-(2-Acetamidoethyl)-1H-indol-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-5-acetoxytryptamine

CAS RN

28026-16-6
Record name 3-(2-Acetamidoethyl)-1H-indol-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetyl-5-acetoxytryptamine (N-)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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